N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Overview
Description
N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a heterocyclic compound that features a thiazole ring and a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide to form 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide . This intermediate is then reacted with various substituted benzoic acids to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Alcohol derivatives of the pyrrolidine ring.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites . This inhibition can lead to various biological effects, including the modulation of neurotransmitter levels.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,3-thiazol-2-yl)acetamide: Shares the thiazole ring but lacks the pyrrolidine ring.
N-(5-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide: Contains a cyclohexane ring instead of a pyrrolidine ring.
Uniqueness
N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its combination of a thiazole ring and a pyrrolidine ring, which imparts distinct biological activities and chemical reactivity. This combination makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-8-16-15(21-10)17-14(20)11-7-13(19)18(9-11)12-5-3-2-4-6-12/h2-6,8,11H,7,9H2,1H3,(H,16,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYCPNGQVIBAGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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